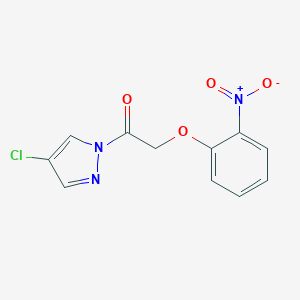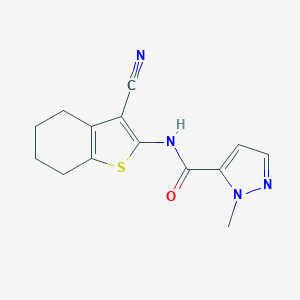
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is a complex organic compound that features a triazole ring substituted with bromine and nitro groups, and an adamantane moiety attached to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the nitration of 1,2,4-triazole, followed by bromination. The adamantane moiety is then introduced through a carboxylation reaction. The reaction conditions often involve the use of strong acids like concentrated nitric acid for nitration and bromine or bromine-containing reagents for bromination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives
Applications De Recherche Scientifique
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds
Mécanisme D'action
The mechanism of action of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro and bromine groups may play a role in the compound’s reactivity and binding affinity to biological targets, potentially disrupting cellular processes and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-1,2,4-triazole-3-one (NTO): A high-energy material with similar triazole structure but different functional groups.
3-bromo-1H-1,2,4-triazole: A simpler triazole derivative used in coordination chemistry.
1-adamantanecarboxylic acid: A compound with the adamantane moiety but lacking the triazole ring and nitro/bromo substituents
Uniqueness
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is unique due to the combination of the triazole ring with nitro and bromine substituents and the adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H15BrN4O4 |
|---|---|
Poids moléculaire |
371.19 g/mol |
Nom IUPAC |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrN4O4/c14-10-15-11(18(21)22)16-17(10)13-4-7-1-8(5-13)3-12(2-7,6-13)9(19)20/h7-8H,1-6H2,(H,19,20) |
Clé InChI |
DIYLKADNFMGZCX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE](/img/structure/B214214.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214219.png)
![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B214222.png)


![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)

![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
